molecular formula C23H27N3O4 B2423272 N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 941970-33-8

N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B2423272
CAS No.: 941970-33-8
M. Wt: 409.486
InChI Key: ADRZVFWSBBDAOP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel heterocyclic compounds derived from similar core structures has been explored for their potential as anti-inflammatory and analgesic agents. One study describes the synthesis of a range of compounds starting from visnaginone and khellinone derivatives, highlighting the versatility of these core structures in generating new therapeutic agents with promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity and Therapeutic Potential

  • Anticancer Properties

    The synthesis and characterization of benzamide derivatives have been investigated for their potential anti-fatigue effects, indicating the broad spectrum of biological activities these compounds can exhibit. The study found that certain derivatives enhanced swimming endurance in mice, suggesting a novel approach to addressing fatigue (Wu et al., 2014).

  • Anticonvulsant Activities

    Research into the structure-activity relationships of compounds based on 2-piperidinecarboxylic acid and related pharmacophores has yielded insights into the design of novel anticonvulsants. This work demonstrates the importance of specific structural modifications in enhancing the therapeutic potential of these compounds for treating seizures (Ho, Crider, & Stables, 2001).

  • Antimicrobial and Antiviral Activities

    Novel isatin derivatives have been screened for their antimicrobial, antifungal, and antiviral activities, highlighting the diverse pharmacological applications of compounds with similar structural motifs. The study identifies derivatives with significant activity against various pathogens, pointing to the potential of these compounds in developing new treatments for infectious diseases (Selvam, Rajasekaran, Murugesh, Ch, Ramohan, & Clerco, 2004).

Pharmacokinetics and Metabolism

  • Understanding the oxidative metabolism of novel antidepressants with related chemical structures provides insights into the pharmacokinetics and potential drug interactions of these compounds. Such studies are crucial for the development of safe and effective medications (Hvenegaard et al., 2012).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-15-3-5-19(16(2)11-15)25-22(27)13-26-9-7-17(8-10-26)23(28)24-18-4-6-20-21(12-18)30-14-29-20/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRZVFWSBBDAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.